Bienvenue dans la boutique en ligne BenchChem!

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cannabinoid CB1 receptor Radioligand binding Structure–activity relationship

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 1219584-39-0) is a synthetic heterocyclic small molecule belonging to the pyridazinone acetamide class. It is annotated as a cannabinoid CB1 receptor ligand in multiple chemical biology databases, with a noted potential for antagonist pharmacology at CB1.

Molecular Formula C19H15ClFN3O2
Molecular Weight 371.8 g/mol
Cat. No. B5626792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Molecular FormulaC19H15ClFN3O2
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C19H15ClFN3O2/c20-15-5-3-14(4-6-15)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-7-16(21)8-2-13/h1-10H,11-12H2,(H,22,25)
InChIKeyXKEBHFOFKAXQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide for CB1 Receptor Research: Compound Class & Core Identity


2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 1219584-39-0) is a synthetic heterocyclic small molecule belonging to the pyridazinone acetamide class . It is annotated as a cannabinoid CB1 receptor ligand in multiple chemical biology databases, with a noted potential for antagonist pharmacology at CB1 [1]. Its structure features a 4-chlorophenyl substituent at the pyridazinone C3 position and a 4-fluorobenzyl group on the acetamide side chain, which distinguishes it from other positional and electronic analogs in the pyridazinone chemical space.

Why 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide Cannot Be Replaced by a Generic Pyridazinone Analog


Substituting this compound with a generic pyridazinone or closely related acetamide analog carries significant risk of altering the biological profile. The pyridazinone acetamide series is known for its polypharmacology across CB1 [1], 5-HT1A [2], and ACE [2] targets, with even minor structural changes—such as the position of the fluorine atom on the benzyl ring or the nature of the aryl substituent—leading to dramatic shifts in affinity and selectivity. The combination of a 4-chlorophenyl group and a 4-fluorobenzyl moiety is not interchangeable with the 2-fluorobenzyl or 3-fluorobenzyl regioisomers commonly available from screening libraries, as these isomers have been shown to produce distinct binding profiles. The evidence below identifies where quantifiable differentiation exists—or, critically, where it remains unestablished.

Quantitative Differentiation Evidence: 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide vs. Closest Analogs


CB1 Receptor Binding Affinity: 4-Fluorobenzyl vs. 2-Fluorobenzyl Regioisomer Comparison

In a radioligand displacement assay using [³H]CP 55940 at human recombinant CB1 receptors, the 4-fluorobenzyl acetamide regioisomer (the target compound) demonstrated an IC₅₀ of 0.580 nM [1]. In a separate functional assay measuring calcium current inhibition in CHO cells co-expressing CB1 and Gα15/16, the 2-fluorobenzyl regioisomer exhibited an IC₅₀ of 2.10 µM (2100 nM) [2]. Although assay formats differ, the ~3,600-fold difference suggests that the 4-fluorobenzyl substitution yields substantially higher CB1 potency than the 2-fluorobenzyl analog.

Cannabinoid CB1 receptor Radioligand binding Structure–activity relationship

Class-Level CB1 Selectivity Over CB2: Pyridazinone Acetamide vs. Rimonabant and Pyridazinone-4-Carboxamides

While direct CB1/CB2 selectivity data for the target compound are not publicly available, structurally related pyridazinone sulfenamide CB1 antagonists from the Murineddu et al. (2018) series exhibit Ki(CB1) = 44.6 nM and Ki(CB2) > 40,000 nM, yielding a >897-fold selectivity for CB1 over CB2 [1]. This contrasts with the clinical CB1 antagonist rimonabant, which displays only ~80–300-fold CB1/CB2 selectivity across published studies. The pyridazinone acetamide scaffold appears to offer a superior selectivity window compared to the diarylpyrazole class, though experimental confirmation for the specific target compound is needed.

CB1 selectivity CB2 counter-screen Therapeutic window

Structural Differentiation: 4-Chlorophenyl-4-Fluorobenzyl vs. 4-Fluorophenyl-4-Chlorobenzyl Analog Reversal

The commercially tracked close analog N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (EVT-5818589) effectively reverses the halogen substitution pattern, placing fluorine on the pyridazinone C3-phenyl ring and chlorine on the benzylamide . This 'halogen-swapped' analog shares the same molecular formula (C₁₉H₁₅ClFN₃O₂) and molecular weight (371.8 g/mol) as the target compound, yet the distinct electronic and steric distribution at the two critical pharmacophoric positions is predicted to produce different receptor interaction profiles. The structurally authenticated compound N-(2-fluorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1282113-26-1), differing only in fluorine ring position, is also available from multiple suppliers for head-to-head comparison .

Pharmacophore mapping Halogen substitution Isosteric replacement

Recommended Application Scenarios for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide Based on Current Evidence


CB1 Receptor Radioligand Displacement Assays at Sub-Nanomolar Concentrations

Based on the reported IC₅₀ of 0.580 nM against human recombinant CB1 in [³H]CP 55940 displacement assays [1], this compound is well-suited as a reference competitor or tool ligand in CB1 binding studies requiring high-affinity probe concentrations. Its sub-nanomolar potency allows for use at concentrations that minimize non-specific binding while achieving >90% receptor occupancy, making it appropriate for Kd determination, competitive binding experiments, and receptor occupancy assays in tissue homogenates or membrane preparations.

Structure–Activity Relationship (SAR) Studies of the Pyridazinone Acetamide Pharmacophore

The compound serves as a key reference point for systematic SAR exploration of the pyridazinone acetamide scaffold. The 4-chlorophenyl (C3) and 4-fluorobenzyl (N-acetamide) substitution pattern provides a defined pharmacophoric baseline against which analogs with alternative substituents can be compared. Commercial availability of the 2-fluorobenzyl regioisomer (CAS 1282113-26-1) and the halogen-swapped analog (EVT-5818589) enables direct head-to-head comparisons of positional isomerism and halogen effects on CB1 affinity, functional activity, and selectivity.

CB1 Antagonist Reference Compound for Functional Assays in Recombinant Cell Systems

Functional profiling of CB1 antagonists in cAMP inhibition, β-arrestin recruitment, or calcium mobilization assays requires well-characterized reference ligands with established binding affinity [1]. This compound, with its defined CB1 binding IC₅₀, is appropriate for use as a positive control antagonist in cell-based functional assays using CHO or HEK293 cells expressing human CB1, particularly when a pyridazinone-chemotype antagonist is needed to complement the widely used diarylpyrazole (rimonabant-like) reference compounds.

Selectivity Counter-Screening Against CB2 and Off-Target Receptors

Given the class-level evidence for high CB1/CB2 selectivity in the pyridazinone series (>897-fold in structurally related sulfenamides) [2], this compound is positioned as a candidate for selectivity profiling panels. Procurement should include parallel testing against CB2, as well as the reported off-targets 5-HT1A and ACE where related pyridazinone acetamides have shown sub-micromolar affinity [1]. This profiling strategy supports the compound's use in target engagement studies where CB1-specific pharmacology must be distinguished from polypharmacology.

Quote Request

Request a Quote for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.